SubNC

Description

Properties

IUPAC Name |

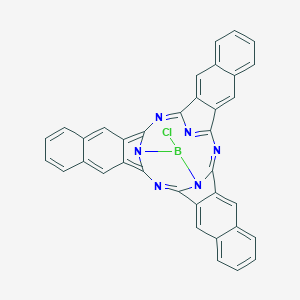

16-chloro-2,15,17,30,42,43-hexaza-16-boraundecacyclo[29.10.1.114,18.03,15.04,13.06,11.017,29.019,28.021,26.032,41.034,39]tritetraconta-1,3,5,7,9,11,13,18(43),19,21,23,25,27,29,31(42),32,34,36,38,40-icosaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H18BClN6/c38-37-43-33-27-15-21-9-3-5-11-23(21)17-29(27)35(43)42-36-30-18-24-12-6-4-10-22(24)16-28(30)34(44(36)37)41-32-26-14-20-8-2-1-7-19(20)13-25(26)31(39-32)40-33/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIVYCTVGAGXJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(N2C3=C4C=C5C=CC=CC5=CC4=C2N=C6N1C(=NC7=NC(=N3)C8=CC9=CC=CC=C9C=C87)C1=CC2=CC=CC=C2C=C16)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H18BClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of SubNCs: Microfluidic Nanoprecipitation

An In-depth Technical Guide to the Synthesis and Purification of Substance Nano-Carriers (SubNCs)

Introduction

For the purposes of this technical guide, "Substance Nano-Carrier" (SubNC) will refer to lipid-based nanoparticles (LNPs), a leading platform for the delivery of therapeutic payloads such as mRNA, siRNA, and small molecule drugs. The precise control over the synthesis and purification of these SubNCs is critical to ensure their safety, efficacy, and stability. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of core methodologies for the synthesis and purification of SubNCs, complete with detailed protocols, quantitative data for comparison, and visualizations of key processes.

Microfluidic mixing is a state-of-the-art method for the reproducible and scalable production of SubNCs.[1] This technique involves the rapid and controlled mixing of a lipid-containing organic phase (e.g., ethanol) with an aqueous phase containing the therapeutic cargo under laminar flow conditions.[2] The rapid change in solvent polarity causes the lipids to self-assemble into nanoparticles, encapsulating the payload.[3]

Experimental Protocol: Microfluidic Synthesis of siRNA-loaded SubNCs

This protocol describes the formulation of SubNCs using a microfluidic mixing device.

Materials:

-

Lipid Stock Solution (in Ethanol):

-

Ionizable cationic lipid (e.g., DLin-MC3-DMA)

-

Helper lipid (e.g., DSPC)

-

Cholesterol

-

PEG-lipid (e.g., DMG-PEG 2000)

-

-

Aqueous Phase: siRNA in a low pH buffer (e.g., 50 mM sodium citrate, pH 4.0)

-

Microfluidic mixing instrument and cartridge (e.g., a staggered herringbone micromixer)

-

Syringe pumps

-

Ethanol (200 proof)

-

Nuclease-free water

Procedure:

-

Preparation of Solutions: a. Prepare the lipid stock solution by dissolving the lipids in ethanol to achieve the desired molar ratios (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid).[4] b. Prepare the aqueous siRNA solution at the desired concentration in the citrate buffer.

-

System Setup: a. Prime the microfluidic system with ethanol and then with the aqueous buffer to ensure the channels are properly wetted and free of air bubbles.[1] b. Load the lipid-ethanol solution into one syringe and the aqueous siRNA solution into another. c. Place the syringes onto the syringe pumps connected to the inlets of the microfluidic cartridge.

-

Nanoparticle Formulation: a. Set the flow rates for the two pumps. The ratio of the aqueous phase flow rate to the organic phase flow rate (Flow Rate Ratio, FRR) is typically 3:1.[5] b. The Total Flow Rate (TFR) will influence the particle size; a higher TFR generally results in smaller particles.[6] c. Initiate the flow from both pumps simultaneously to start the mixing process within the microfluidic chip. d. The rapid mixing induces nanoprecipitation and the formation of SubNCs.

-

Collection: a. Collect the resulting nanoparticle suspension from the outlet of the microfluidic cartridge. The solution will appear as a milky, opaque suspension.[4] b. The collected formulation will contain ethanol, which must be removed in a subsequent purification step.

Data Presentation: Impact of Synthesis Parameters on this compound Characteristics

| Parameter | Total Flow Rate (TFR) (mL/min) | Flow Rate Ratio (Aqueous:Organic) | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |

| Formulation 1 | 2 | 3:1 | 95 | 0.12 | 92 |

| Formulation 2 | 12 | 3:1 | 78 | 0.08 | 95 |

| Formulation 3 | 12 | 4:1 | 82 | 0.10 | 94 |

| Formulation 4 | 20 | 3:1 | 65 | 0.07 | 96 |

Data are representative and will vary based on the specific lipid composition, payload, and microfluidic system used.

Visualization: Microfluidic Synthesis Workflow

Caption: Workflow for this compound synthesis using a microfluidic device.

Purification of SubNCs: Tangential Flow Filtration (TFF)

Following synthesis, the crude this compound suspension contains residual organic solvent (e.g., ethanol) and unencapsulated therapeutic payload, which must be removed. Tangential Flow Filtration (TFF) is a scalable and efficient method for purification and buffer exchange.[7][8] In TFF, the nanoparticle suspension flows parallel (tangential) to a semi-permeable membrane, while pressure drives the solvent and small molecules through the membrane, retaining the larger nanoparticles.[9]

Experimental Protocol: TFF for this compound Purification

This protocol describes the purification of SubNCs using a TFF system.

Materials:

-

Crude this compound suspension

-

Purification/storage buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

-

TFF system with a hollow fiber membrane cartridge (e.g., 100 kDa MWCO)

-

Peristaltic pump

-

Pressure gauges

Procedure:

-

System Preparation: a. Install the hollow fiber cartridge into the TFF system. b. Flush the system with purified water and then with the final storage buffer to remove any preservatives and equilibrate the membrane.

-

Concentration (Optional): a. Load the crude this compound suspension into the feed reservoir. b. Start the peristaltic pump to circulate the suspension through the hollow fiber cartridge. c. Apply a transmembrane pressure (TMP) to drive the permeate (ethanol, buffer, free siRNA) through the membrane, thereby concentrating the SubNCs in the retentate.[10]

-

Diafiltration (Buffer Exchange): a. Once the desired concentration is reached, begin adding the final storage buffer to the feed reservoir at the same rate as the permeate is being removed. b. This process, known as diafiltration, washes out the remaining ethanol and exchanges the initial low pH buffer with the final storage buffer.[8] c. Typically, 5-10 diavolumes are required for complete buffer exchange.

-

Final Concentration and Recovery: a. After diafiltration, stop adding buffer and continue to concentrate the purified SubNCs to the desired final volume. b. Recover the purified and concentrated this compound suspension from the system.

-

Sterilization: a. Filter the final product through a 0.22 µm sterile filter.[4]

Data Presentation: Effect of TFF Purification on this compound Suspension

| Parameter | Before TFF | After TFF |

| Ethanol Content (%) | ~25% | < 1% |

| pH | 4.0 | 7.4 |

| Purity (Free siRNA) | High | Undetectable |

| This compound Recovery (%) | N/A | > 95% |

| Particle Size (nm) | 78 | 79 |

| PDI | 0.08 | 0.08 |

Data are representative and demonstrate the effectiveness of TFF in purifying the this compound suspension while maintaining key particle attributes.

Visualization: Tangential Flow Filtration (TFF) Workflow

Caption: Diagram of a Tangential Flow Filtration (TFF) system.

Application Example: SubNCs in Cancer Therapy and the Apoptosis Signaling Pathway

SubNCs can be designed to deliver chemotherapeutic agents or nucleic acids that selectively target cancer cells and induce programmed cell death, or apoptosis. One of the key pathways involved is the intrinsic (or mitochondrial) apoptosis pathway.[11]

This pathway is initiated by intracellular stress, such as DNA damage caused by a delivered drug. This stress leads to the activation of pro-apoptotic proteins like Bax and Bak, which permeabilize the mitochondrial outer membrane. This permeabilization results in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9, in turn, activates executioner caspases like caspase-3, which orchestrate the dismantling of the cell, leading to apoptotic cell death.[12]

Visualization: Intrinsic Apoptosis Signaling Pathway

Caption: The intrinsic (mitochondrial) pathway of apoptosis.

References

- 1. youtube.com [youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Introduction to lipid nanoparticle manufacturing and LNP synthesis- Inside Therapeutics [insidetx.com]

- 4. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]

- 5. biomol.com [biomol.com]

- 6. m.youtube.com [m.youtube.com]

- 7. dovepress.com [dovepress.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Optical and Electronic Properties of Subphthalocyanines

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Subphthalocyanines (SubNCs): A Technical Overview

Subphthalocyanines (SubNCs) are a unique class of aromatic macrocycles, structurally similar to phthalocyanines but with a smaller, cone-shaped 14 π-electron core composed of three isoindole units coordinated to a central boron atom.[1][2] This distinct three-dimensional structure prevents the strong aggregation often observed with their planar phthalocyanine counterparts, leading to enhanced solubility in organic solvents.[3] The axial position on the boron atom and the peripheral positions on the isoindole units can be readily functionalized, allowing for the fine-tuning of their optical and electronic properties.[1][3] These tunable characteristics make SubNCs highly promising candidates for a range of applications, including organic electronics, photodynamic therapy (PDT), and fluorescence imaging.[3]

Quantitative Optical and Electronic Properties

The optical and electronic properties of SubNCs are intricately linked to their molecular structure, particularly the nature of their peripheral and axial substituents. The following tables summarize key quantitative data for a selection of substituted SubNCs, providing a comparative overview for researchers.

Optical Properties

SubNCs typically exhibit two main absorption bands: the Soret band in the UV region (around 300-350 nm) and the characteristic Q-band in the visible region (around 550-600 nm).[1][3] The position and intensity of these bands, as well as the fluorescence quantum yield (ΦF), are sensitive to substitution. Electron-withdrawing groups on the periphery generally lead to a blue-shift (hypsochromic shift) of the Q-band, while electron-donating groups cause a red-shift (bathochromic shift).[3]

| Compound/Substituent | Solvent | λabs (Soret Band) (nm) | λabs (Q-Band) (nm) | λem (nm) | Fluorescence Quantum Yield (ΦF) | Reference |

| Unsubstituted Cl-SubPc | Dichloromethane | ~300 | 564 | 571-574 | 0.25–0.33 | [3] |

| Peripherally Fluorinated Cl-SubPc | Dichloromethane | - | 555 | 559 | 0.19 | [3] |

| F8-Cl4-SubPc | Dichloromethane | 294-303 | 580 | - | 0.014 | [2] |

| F4-Cl8-SubPc | Dichloromethane | 294-303 | 585 | - | 0.010 | [2] |

| F12-SubPc | Dichloromethane | 307 | 573 | - | - | [2] |

Electronic Properties

The electronic properties of SubNCs, particularly their redox potentials, are crucial for their application in organic electronics and as photosensitizers. Compared to phthalocyanines, SubNCs have similar ground-state oxidation potentials but are more difficult to reduce, exhibiting more negative reduction potentials.[3] However, in their electronically excited state, they are more easily oxidized than phthalocyanines by approximately 500 mV.[3]

| Compound/Substituent | Solvent | Oxidation Potential (V vs. Fc/Fc+) | Reduction Potential (V vs. Fc/Fc+) | Electrochemical Band Gap (eV) | Reference |

| F8-(OCH3)2-SubPc | Dichloromethane | - | - | - | [2] |

| F8-Cl4-SubPc | Dichloromethane | One oxidation wave | Two/three reduction waves | - | [2] |

| F4-Cl8-SubPc | Dichloromethane | One oxidation wave | Two/three reduction waves | - | [2] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis, characterization, and application of SubNCs. The following sections provide methodologies for key experiments.

Synthesis of a Generic Chloro-Boron Subphthalocyanine

This protocol describes a general procedure for the synthesis of a chloro-boron subphthalocyanine via the cyclotrimerization of a phthalonitrile precursor.

Materials:

-

Substituted Phthalonitrile

-

Boron Trichloride (BCl3) solution (e.g., 1 M in p-xylene)

-

Anhydrous p-xylene

-

Argon or Nitrogen gas

-

Standard Schlenk line and glassware

-

Silica gel for column chromatography

-

Appropriate organic solvents for purification (e.g., dichloromethane, hexanes)

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), dissolve the substituted phthalonitrile in anhydrous p-xylene in a Schlenk flask equipped with a magnetic stirrer and a reflux condenser.

-

With vigorous stirring, add a stoichiometric amount of BCl3 solution dropwise to the phthalonitrile solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by column chromatography on silica gel. The specific eluent system will depend on the polarity of the synthesized SubNC. A typical gradient elution might start with hexanes and gradually increase the polarity with dichloromethane.

-

Collect the fractions containing the desired this compound, combine them, and remove the solvent under reduced pressure to yield the purified product.

-

Characterize the final product using standard analytical techniques such as 1H NMR, 13C NMR, mass spectrometry, and UV-Vis spectroscopy.

UV-Vis and Fluorescence Spectroscopy

This protocol outlines the procedure for measuring the absorption and emission spectra of SubNCs.

Materials:

-

Synthesized this compound

-

Spectroscopic grade solvent (e.g., dichloromethane)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a dilute solution of the this compound in the chosen spectroscopic grade solvent. The concentration should be adjusted to have a maximum absorbance in the Q-band region between 0.05 and 0.1 to avoid inner filter effects in fluorescence measurements.

-

UV-Vis Absorption Measurement:

-

Record a baseline spectrum of the pure solvent in the quartz cuvette.

-

Fill the cuvette with the this compound solution and record the absorption spectrum over the desired wavelength range (e.g., 250-800 nm).

-

Identify the wavelengths of maximum absorption for the Soret band (λabs, Soret) and the Q-band (λabs, Q).

-

-

Fluorescence Emission Measurement:

-

Excite the sample at the Q-band absorption maximum (λabs, Q).

-

Record the emission spectrum over a wavelength range that covers the expected fluorescence (e.g., 550-800 nm).

-

Identify the wavelength of maximum emission (λem).

-

-

Fluorescence Quantum Yield (ΦF) Measurement (Relative Method):

-

Use a well-characterized standard with a known quantum yield that absorbs and emits in a similar spectral region as the this compound sample.

-

Prepare solutions of the standard and the this compound with similar absorbance at the excitation wavelength.

-

Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and the standard.

-

Calculate the quantum yield of the sample using the following equation: ΦF, sample = ΦF, standard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Cyclic Voltammetry

This protocol describes the electrochemical characterization of SubNCs to determine their redox potentials.

Materials:

-

Synthesized this compound

-

Anhydrous, degassed electrochemical solvent (e.g., dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6)

-

Potentiostat with a three-electrode setup:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

-

Counter electrode (e.g., platinum wire)

-

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Prepare a solution of the this compound in the electrochemical solvent containing the supporting electrolyte. The typical concentration of the this compound is in the millimolar range.

-

Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.

-

Polish the working electrode with alumina slurry, rinse with deionized water and the electrochemical solvent, and dry it before use.

-

Assemble the three-electrode cell and immerse the electrodes in the solution.

-

Record the cyclic voltammogram by scanning the potential from an initial value where no faradaic current is observed, to a potential where the first redox event occurs, and then reversing the scan. The scan rate can be varied (e.g., 50-200 mV/s) to investigate the reversibility of the redox processes.

-

If ferrocene is used as an internal standard, its half-wave potential (E1/2) can be used to reference the measured potentials to the Fc/Fc+ redox couple.

-

Determine the half-wave potentials (E1/2) for the oxidation and reduction peaks from the voltammogram. For a reversible process, E1/2 is the average of the anodic and cathodic peak potentials.

Applications in Drug Development

The unique photophysical properties of SubNCs make them attractive candidates for applications in drug development, particularly in photodynamic therapy and fluorescence imaging.

Photodynamic Therapy (PDT)

PDT is a non-invasive cancer treatment that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (1O2), which induce cell death. SubNCs are promising photosensitizers due to their strong absorption in the red region of the visible spectrum, where light penetration into tissue is deeper, and their ability to generate singlet oxygen with high quantum yields.

Experimental Protocol for In Vitro PDT Efficacy:

-

Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in appropriate media and conditions.

-

Incubation: Treat the cells with varying concentrations of the this compound photosensitizer for a specific duration (e.g., 4-24 hours) to allow for cellular uptake.

-

Irradiation: Irradiate the cells with a light source of the appropriate wavelength (corresponding to the Q-band of the this compound) and light dose. A control group of cells treated with the this compound but not irradiated (dark toxicity) and an untreated control group should be included.

-

Viability Assay: After a post-irradiation incubation period (e.g., 24 hours), assess cell viability using a standard assay such as the MTT or PrestoBlue assay.

-

Data Analysis: Calculate the half-maximal effective concentration (EC50) to quantify the photodynamic efficacy of the this compound.

Fluorescence Imaging

The inherent fluorescence of SubNCs allows for their use as probes for in vitro and in vivo fluorescence imaging. Their emission in the orange-red region of the spectrum is advantageous for biological imaging as it minimizes autofluorescence from biological tissues.

Experimental Protocol for In Vitro Fluorescence Imaging:

-

Cell Culture: Plate cells on a suitable imaging dish or slide.

-

Incubation: Treat the cells with a low, non-toxic concentration of the fluorescent this compound probe for a specific duration.

-

Staining (Optional): To determine the subcellular localization of the this compound, co-stain the cells with organelle-specific fluorescent trackers (e.g., for mitochondria, lysosomes, or nucleus).

-

Imaging: Wash the cells to remove any unbound this compound and image them using a fluorescence microscope equipped with the appropriate filter sets for the this compound and any co-stains.

-

Analysis: Analyze the images to determine the cellular uptake and subcellular distribution of the this compound.

Visualizations of Key Concepts and Workflows

To further elucidate the concepts and processes described, the following diagrams have been generated using the DOT language.

Caption: General workflow for the synthesis and purification of a Subphthalocyanine.

Caption: Simplified Jablonski diagram illustrating the mechanism of this compound-mediated PDT.

Caption: Logical workflow for cellular uptake and fluorescence imaging using a this compound probe.

References

In-Depth Technical Guide on the Thermal Stability of Chloroboron(III) Subnaphthalocyanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroboron(III) subnaphthalocyanine (Cl-BsubNc) is a unique macrocyclic compound that has garnered significant interest in the fields of materials science, organic electronics, and medicinal chemistry. Its distinct conical structure and extensive π-conjugated system impart valuable photophysical and electronic properties, making it a promising candidate for applications in organic photovoltaics, photodynamic therapy, and as a photosensitizer. The thermal stability of Cl-Bthis compound is a critical parameter that dictates its processing window, operational lifetime, and overall reliability in various applications. This technical guide provides a comprehensive overview of the thermal stability of chloroboron(III) subnaphthalocyanine, including quantitative data, detailed experimental protocols, and a logical workflow for its assessment.

Core Concepts of Thermal Stability

The thermal stability of a compound refers to its ability to resist decomposition at elevated temperatures. For chloroboron(III) subnaphthalocyanine, the inherent rigidity of the aromatic subnaphthalocyanine macrocycle contributes significantly to its thermal robustness. The weakest point in the molecular structure, and thus the primary determinant of its thermal stability, is the axial boron-chlorine bond. The cleavage of this bond is typically the initial step in the thermal decomposition process.

Studies on related boron subphthalocyanines have shown that the nature of the axial substituent plays a crucial role in the overall thermal stability. The stability of the axial bond generally follows the order: Br < OH ≤ OPh ~ Cl. This indicates that the chloro-substituent in Cl-Bthis compound contributes to a relatively high thermal stability compared to other axially substituted analogs. Generally, subphthalocyanine compounds are known to be thermally stable, with decomposition temperatures often exceeding 300°C.

Quantitative Thermal Analysis Data

While specific thermogravimetric analysis (TGA) data for unsubstituted chloroboron(III) subnaphthalocyanine is not extensively reported in publicly available literature, data from closely related compounds provide valuable insights into its expected thermal behavior. The following table summarizes the key thermal stability parameters for analogous subphthalocyanine compounds.

| Compound | Onset Decomposition Temp. (°C) | 5% Weight Loss Temp. (°C) | 10% Weight Loss Temp. (°C) | Primary Decomposition Step | Reference |

| Chloroboron(III) subphthalocyanine (Cl-BsubPc) | > 300 | Not Reported | Not Reported | Cleavage of the axial B-Cl bond.[1][2] | [1][2] |

| Bromo-boron subphthalocyanine (Br-BsubPc) | Not Reported | Not Reported | Not Reported | Cleavage of the axial B-Br bond (less stable than B-Cl).[1][2] | [1][2] |

| Phenoxy-boron subphthalocyanine (PhO-BsubPc) | Not Reported | Not Reported | Not Reported | Cleavage of the axial B-OPh bond (similar stability to B-Cl).[1][2] | [1][2] |

| Hydroxy-boron subphthalocyanine (HO-BsubPc) | Not Reported | Not Reported | Not Reported | Cleavage of the axial B-OH bond.[1][2] | [1][2] |

Note: The data presented is based on qualitative descriptions found in the literature. Specific numerical values for onset decomposition and percentage weight loss for Cl-Bthis compound require dedicated experimental investigation.

Experimental Protocol: Thermogravimetric Analysis (TGA)

The following protocol outlines a detailed methodology for determining the thermal stability of chloroboron(III) subnaphthalocyanine using thermogravimetric analysis.

4.1 Objective: To determine the onset temperature of decomposition and the temperature-dependent weight loss profile of chloroboron(III) subnaphthalocyanine under a controlled atmosphere.

4.2 Materials and Equipment:

-

Chloroboron(III) subnaphthalocyanine (Cl-Bthis compound) powder, high purity

-

Thermogravimetric Analyzer (TGA) with a high-precision balance and furnace

-

TGA sample pans (e.g., platinum, alumina, or ceramic)

-

Inert gas supply (e.g., high-purity nitrogen or argon)

-

Microbalance for accurate sample weighing

-

Spatula and tweezers

4.3 Sample Preparation:

-

Ensure the Cl-Bthis compound sample is dry and free of solvent residues by drying under vacuum overnight.

-

Accurately weigh 5-10 mg of the Cl-Bthis compound powder into a clean, tared TGA sample pan using a microbalance.

-

Record the exact sample weight.

-

Gently tap the pan to ensure an even distribution of the sample at the bottom.

4.4 TGA Instrument Setup and Measurement:

-

Place the sample pan securely onto the TGA balance mechanism.

-

Seal the furnace and purge the system with the inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Set the following TGA parameters:

-

Temperature Program:

-

Initial Temperature: 30°C

-

Heating Rate: 10°C/min

-

Final Temperature: 800°C (or higher, depending on the instrument's capability and the expected decomposition profile)

-

-

Atmosphere: Inert gas (e.g., Nitrogen) at a constant flow rate.

-

-

Start the TGA experiment. The instrument will record the sample weight as a function of temperature.

-

Upon completion of the run, allow the furnace to cool down to room temperature before removing the sample.

4.5 Data Analysis:

-

Plot the sample weight (as a percentage of the initial weight) on the y-axis against the temperature on the x-axis to obtain the TGA curve.

-

Determine the onset temperature of decomposition, which is often calculated as the intersection of the baseline tangent with the tangent of the steepest weight loss slope.

-

Determine the temperatures at which 5% (Td5%) and 10% (Td10%) weight loss occurs.

-

The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.

Experimental Workflow and Signaling Pathway Visualization

The logical flow of assessing the thermal stability of chloroboron(III) subnaphthalocyanine can be visualized as a structured workflow. This process begins with the pure compound and proceeds through a series of analytical steps to yield quantitative data on its thermal properties.

Caption: Experimental workflow for TGA of Cl-Bthis compound.

The primary decomposition pathway of chloroboron(III) subnaphthalocyanine under thermal stress is initiated by the homolytic or heterolytic cleavage of the axial boron-chlorine bond. This is followed by the subsequent degradation of the macrocyclic ring at higher temperatures.

Caption: Proposed thermal decomposition pathway.

Conclusion

Chloroboron(III) subnaphthalocyanine exhibits high thermal stability, a crucial characteristic for its application in advanced materials and devices. The primary decomposition event is the cleavage of the axial B-Cl bond, which occurs at temperatures generally above 300°C. A standardized thermogravimetric analysis protocol, as detailed in this guide, is essential for obtaining reliable and reproducible quantitative data on its thermal properties. This information is vital for researchers and developers to establish appropriate processing parameters, predict long-term performance, and unlock the full potential of this promising molecule in various technological and therapeutic applications. Further experimental studies are warranted to establish a definitive quantitative thermal profile for chloroboron(III) subnaphthalocyanine.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Core Fundamental Differences: Subnaphthalocyanine (SubNc) vs. Subphthalocyanine (SubPc)

This guide provides a detailed examination of the core fundamental differences between Subnaphthalocyanines (SubNcs) and Subphthalocyanines (SubPcs), two classes of aromatic, cone-shaped macrocycles that have garnered significant interest for their unique photophysical and electronic properties. While structurally similar, the extension of the π-conjugated system in SubNcs introduces critical changes that are highly relevant for applications in materials science and medicine, particularly in the field of drug development as photosensitizers for Photodynamic Therapy (PDT).

Core Structural and Synthetic Differences

The primary distinction between SubPcs and SubNcs lies in their molecular framework. SubPcs are composed of three diiminoisoindoline units fused around a central boron atom. In contrast, SubNcs are derived from 2,3-dicyanonaphthalene, resulting in the fusion of an additional benzene ring to each isoindoline unit.[1][2] This seemingly subtle modification extends the π-conjugation from a 14-π-electron system in SubPcs to a 26-π-electron system in SubNcs, which fundamentally alters their properties.[3]

Both classes of compounds share a characteristic non-planar, conical structure stabilized by the tetrahedral coordination of the central boron atom.[3] This shape prevents the strong aggregation often observed in their planar homologs, the phthalocyanines, enhancing their solubility and processability.[1]

Figure 1: Core chemical structures of SubPc and this compound.

Comparative Physicochemical Properties

The extended π-conjugation in SubNcs directly influences their electronic and photophysical behavior, leading to distinct properties compared to SubPcs.

Electronic and Photophysical Data

The most notable consequence of the extended π-system in SubNcs is a significant red-shift in their absorption spectra.[1] The prominent Q-band, which is crucial for applications in photomedicine, is shifted to longer wavelengths in the red and near-infrared (NIR) region. This is highly advantageous for PDT, as light in this "phototherapeutic window" (approx. 650-850 nm) can penetrate deeper into biological tissues.

| Property | Subphthalocyanine (SubPc) | Subnaphthalocyanine (this compound) | Significance |

| Q-Band Absorption (λmax) | ~560-610 nm | ~650-700 nm | This compound absorbs at longer, more tissue-penetrating wavelengths.[1] |

| Molar Extinction Coeff. (ε) | High (~10^5 M⁻¹cm⁻¹) | Very High (~10^5 M⁻¹cm⁻¹) | Both are strong light absorbers. |

| Fluorescence Emission (λem) | ~580-630 nm | ~670-720 nm | Red-shifted emission for this compound, useful for bioimaging. |

| Singlet Oxygen Quantum Yield (ΦΔ) | Can be high (>0.50) | Generally high | Both are efficient generators of singlet oxygen, a key requirement for PDT.[4][5] |

| HOMO-LUMO Gap | Larger | Smaller | The smaller gap in this compound corresponds to its red-shifted absorption.[1] |

Table 1: Comparison of typical photophysical and electronic properties.

Photophysical Deactivation Pathways

Upon absorption of a photon, both SubPc and this compound molecules are promoted to an excited singlet state (S₁). From here, they can relax via several pathways, including fluorescence (emission of a photon) or intersystem crossing (ISC) to a long-lived triplet state (T₁). For PDT applications, efficient ISC is critical. The triplet state molecule can then transfer its energy to molecular oxygen (³O₂) to generate cytotoxic singlet oxygen (¹O₂), the primary agent of cell death in Type II photodynamic therapy.[5]

Figure 2: Jablonski diagram comparing SubPc and this compound energy levels.

Key Experimental Methodologies

General Synthesis Protocol

The synthesis of SubPcs and SubNcs typically involves a template-driven cyclotrimerization of the respective phthalonitrile precursor around a boron(III) source.

-

Objective: To synthesize a chloro-boron subphthalocyanine or subnaphthalocyanine.

-

Materials: Phthalonitrile (for SubPc) or 2,3-dicyanonaphthalene (for this compound), Boron trichloride (BCl₃) solution (e.g., 1M in p-xylene), high-boiling point solvent (e.g., p-xylene).

-

Procedure:

-

The phthalonitrile precursor is suspended in the solvent under an inert atmosphere (e.g., Argon).

-

One equivalent of BCl₃ solution is added to the suspension.

-

The mixture is heated to reflux for a specified period (typically 15 minutes to several hours).[3]

-

The reaction progress is monitored by TLC or absorption spectroscopy.

-

After cooling, the crude product is isolated.

-

Purification is achieved via column chromatography on silica gel, eluting with an appropriate solvent system (e.g., hexanes/dichloromethane).

-

The final product's identity and purity are confirmed by ¹H NMR, Mass Spectrometry, and UV-Vis spectroscopy.

-

Protocol for Singlet Oxygen Quantum Yield (ΦΔ) Determination

The efficiency of a photosensitizer in generating singlet oxygen is quantified by its singlet oxygen quantum yield (ΦΔ). A common indirect method involves monitoring the photo-oxidation of a chemical scavenger that is reactive towards ¹O₂.[6]

-

Objective: To determine ΦΔ for a SubPc or this compound sample relative to a standard photosensitizer.

-

Materials: Sample (SubPc or this compound), reference photosensitizer with known ΦΔ (e.g., Zinc Phthalocyanine, ZnPc, ΦΔ ≈ 0.67 in DMSO), ¹O₂ scavenger (e.g., 1,3-diphenylisobenzofuran, DPBF), appropriate solvent (e.g., DMSO, Toluene), UV-Vis spectrophotometer, monochromatic light source with a defined wavelength and power.

-

Procedure:

-

Prepare solutions of the sample and the reference standard in the chosen solvent with an absorbance matched at the irradiation wavelength (typically A ≈ 0.1).

-

Prepare a stock solution of DPBF in the same solvent.

-

In a cuvette, mix the photosensitizer solution (sample or reference) with an aliquot of the DPBF stock solution. The initial absorbance of DPBF at its maximum (~415 nm) should be around 1.0.

-

Irradiate the solution with the light source at a wavelength where only the photosensitizer absorbs significantly.

-

At regular time intervals, record the full UV-Vis spectrum, paying close attention to the decrease in DPBF absorbance at its maximum.

-

Plot the change in DPBF absorbance versus irradiation time for both the sample and the reference. The slope of this plot is proportional to the rate of DPBF consumption.

-

The singlet oxygen quantum yield (ΦΔ,spl) of the sample is calculated using the following equation:

ΦΔ,spl = ΦΔ,std * (R_spl / R_std) * (I_abs,std / I_abs,spl)

Where:

-

ΦΔ,std is the quantum yield of the standard.

-

R is the rate (slope) of DPBF photobleaching.

-

I_abs is the rate of light absorption by the photosensitizer, which is proportional to (1 - 10⁻ᴬ), where A is the absorbance at the irradiation wavelength. Since absorbances are matched, this term often simplifies to 1.[7]

-

-

References

- 1. researchgate.net [researchgate.net]

- 2. "Compounds in the series from boron subphthalocyanine to boron subnapht" by C D. Zykowski and Vance O. Kennedy [commons.emich.edu]

- 3. worldscientific.com [worldscientific.com]

- 4. Subphthalocyanines as Efficient Photosensitizers with Nanomolar Photodynamic Activity against Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Singlet Oxygen Quantum Yield Determination Using Chemical Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Monitoring of singlet oxygen generation of a novel Schiff-base substituted silicon phthalocyanines by sono-photochemical studies and in vitro activities on prostate cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Near-Infrared Window: A Technical Guide to Sub-Nanoclusters in Advanced Biomedical Applications

For Immediate Release

A comprehensive technical guide has been released, detailing the burgeoning potential of sub-nanoclusters (SubNCs) in the development of next-generation near-infrared (NIR) devices. This whitepaper offers researchers, scientists, and drug development professionals an in-depth look at the core technology, experimental protocols, and diverse applications of these novel nanomaterials, with a focus on quantum dots (QDs) and gold nanoclusters (AuNCs) that are at the forefront of this technological wave.

The guide meticulously outlines the unique optical and electronic properties of SubNCs, which arise from quantum confinement effects at their sub-nanometer to few-nanometer scale. These properties make them exceptionally suited for applications in the NIR-I (700-950 nm) and NIR-II (1000-1700 nm) biological windows, where light can penetrate tissues more deeply with reduced autofluorescence, enabling high-resolution imaging and targeted therapies.

Key Applications in Focus: Bioimaging and Photothermal Therapy

The document highlights two primary areas where SubNCs are making a significant impact:

-

In Vivo Bioimaging: NIR-emitting SubNCs, particularly quantum dots, are revolutionizing preclinical imaging. Their high photostability and tunable emission spectra allow for real-time, high-contrast visualization of biological structures and processes, such as cerebral blood vessels and tumor microenvironments. The guide provides detailed protocols for surface functionalization of these nanoparticles to improve their biocompatibility and target specificity for in vivo applications.

-

Photothermal Therapy (PTT): Gold nanoclusters and other plasmonic SubNCs are proving to be potent agents for cancer therapy. Upon irradiation with NIR light, these nanoparticles efficiently convert light into heat, inducing localized hyperthermia to ablate tumor cells with minimal damage to surrounding healthy tissue. The whitepaper delves into the mechanisms of PTT and offers comprehensive methodologies for its in vitro and in vivo application.

Quantitative Data at a Glance

To facilitate comparison and aid in material selection, the guide summarizes key quantitative data for various SubNCs in the following tables.

Table 1: Properties of Near-Infrared Emitting Quantum Dots

| Quantum Dot Type | Size (nm) | Emission Peak (nm) | Quantum Yield (%) | Reference |

| PbS | 3 - 9 | 1100 | 8 | [1] |

| PbSe | 3 - 9 | 1200 - 2200 | Not Specified | [1] |

| Ag₂S | Not Specified | 900 - 1200 | Not Specified | |

| CuInS₂/ZnS | 7 - 10 | 550 - 1200 | > 95 | [1] |

| CdHgTe | 2.5 - 4.2 | 650 - 855 | Not Specified | [1] |

Table 2: Properties of Gold and Copper Nanoclusters for NIR Applications

| Nanocluster Type | Core Size (nm) | NIR Absorption/Emission (nm) | Application | Key Feature | Reference |

| Gold Nanoclusters (AuNCs) | < 2 | 650 - 900 (Absorption) | Bioimaging, PTT | Good biocompatibility | [2] |

| Au₃₉(PET)₂₉ | Not Specified | 915 (Emission) | Imaging, Sensing | High photoluminescence quantum yield (19%) | |

| Flat-Shaped Copper Nanoclusters (Cu₆₂) | Not Specified | 760 (Absorption) | Photothermal Conversion | High photothermal conversion efficiency (55.98%) |

Detailed Experimental Protocols

A cornerstone of this technical guide is the inclusion of detailed, step-by-step experimental methodologies. These protocols are designed to be readily implementable in a laboratory setting.

Protocol 1: Hot-Injection Synthesis of PbS Quantum Dots

This protocol describes a common method for synthesizing lead sulfide (PbS) quantum dots with emission in the NIR range.

Materials:

-

Lead(II) chloride (PbCl₂)

-

Hexadimethyldisilathiane ((TMS)₂S)

-

Oleylamine

-

Oleic acid

-

Argon gas

-

Solvents for purification (e.g., toluene, ethanol)

Procedure:

-

In a three-neck flask, combine PbCl₂, oleylamine, and oleic acid.

-

Degas the mixture under vacuum and then switch to an argon atmosphere.

-

Heat the mixture to the desired injection temperature (e.g., 150°C).

-

Rapidly inject a solution of (TMS)₂S in oleylamine into the hot reaction mixture.

-

Allow the reaction to proceed for a specific time to control the QD size and emission wavelength.

-

Cool the reaction mixture to room temperature.

-

Purify the PbS QDs by precipitation with ethanol and redispersion in toluene. Repeat this step multiple times.

-

Characterize the synthesized QDs using UV-Vis-NIR spectroscopy and transmission electron microscopy (TEM).

Protocol 2: In Vivo NIR-II Bioimaging of Tumor Vasculature

This protocol outlines the steps for using surface-modified SubNCs for in vivo imaging in a mouse tumor model.

Materials:

-

Water-soluble, carboxyl-functionalized NIR-II emitting quantum dots (e.g., PbS/CdS).

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) for conjugation.

-

Targeting ligand (e.g., antibody or peptide specific to a tumor marker).

-

Phosphate-buffered saline (PBS).

-

Tumor-bearing mouse model.

-

In vivo NIR-II imaging system.

Procedure:

-

Surface Functionalization:

-

Activate the carboxyl groups on the QDs using EDC and NHS in PBS.

-

Add the targeting ligand to the activated QD solution and allow it to react to form a stable amide bond.

-

Purify the conjugated QDs via dialysis or size-exclusion chromatography to remove excess reagents.

-

-

Animal Preparation:

-

Anesthetize the tumor-bearing mouse.

-

Inject the functionalized QDs intravenously via the tail vein.

-

-

In Vivo Imaging:

-

At various time points post-injection (e.g., 1, 4, 24 hours), place the mouse in the NIR-II imaging system.

-

Acquire images using an appropriate excitation source (e.g., 808 nm laser) and a long-pass filter (e.g., >1000 nm).

-

Analyze the images to assess the accumulation of QDs in the tumor vasculature.

-

Protocol 3: In Vitro Photothermal Therapy and Cytotoxicity Assessment

This protocol details the procedure for evaluating the photothermal efficacy and cytotoxicity of gold nanoclusters on cancer cells.

Materials:

-

Gold nanoclusters (AuNCs).

-

Cancer cell line (e.g., HeLa).

-

Cell culture medium and supplements.

-

96-well plates.

-

NIR laser (e.g., 808 nm).

-

MTT assay kit for cytotoxicity assessment.

-

Calcein-AM and Propidium Iodide (PI) for live/dead cell staining.

Procedure:

-

Cell Culture and Treatment:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Incubate the cells with various concentrations of AuNCs for a predetermined time (e.g., 24 hours).

-

-

Photothermal Treatment:

-

Irradiate the cells with an 808 nm laser at a specific power density (e.g., 1 W/cm²) for a set duration (e.g., 5-10 minutes).

-

Include control groups (cells only, cells with AuNCs but no laser, cells with laser but no AuNCs).

-

-

Cytotoxicity Assessment (MTT Assay):

-

After irradiation, incubate the cells for a further 24 hours.

-

Add MTT reagent to each well and incubate for 4 hours.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader to determine cell viability.

-

-

Live/Dead Staining:

-

In a separate experiment, after photothermal treatment, stain the cells with Calcein-AM (stains live cells green) and PI (stains dead cells red).

-

Visualize the cells using a fluorescence microscope to qualitatively assess cell death.

-

Visualizing the Core Concepts

To further elucidate the complex processes involved, the guide includes diagrams generated using the DOT language.

This technical guide serves as a critical resource for advancing the research and development of this compound-based NIR devices, with the ultimate goal of translating these promising technologies into clinical practice for improved diagnostics and therapeutics.

References

The Dawn of a New Chromophore: An In-depth Technical Guide to the Discovery and History of Subnaphthalocyanines

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fascinating discovery and rich history of subnaphthalocyanines (SubNcs), a unique class of aromatic macrocycles that have garnered significant interest for their distinctive electronic and photophysical properties. From their serendipitous conceptualization to the sophisticated synthetic strategies developed over the years, this document provides a comprehensive overview for researchers, scientists, and professionals in drug development. Detailed experimental protocols for key synthetic methodologies are provided, alongside a curated summary of quantitative data to facilitate comparison and further innovation in the field.

A Serendipitous Beginning: The Precursor's Tale

The story of subnaphthalocyanines is intrinsically linked to their smaller analogues, the subphthalocyanines (SubPcs). The journey began in 1972 when Meller and Ossko serendipitously synthesized the first subphthalocyanine while attempting to prepare a boron phthalocyanine. This discovery laid the crucial groundwork for the future exploration of contracted porphyrinoid systems.

It wasn't until 1995 that the first synthesis of a subnaphthalocyanine was reported by Hanack and his team.[1] This pioneering work extended the synthetic methodology of SubPcs to a larger, more conjugated system by using 2,3-dicyanonaphthalene as the precursor. However, this initial synthesis was characterized by a very low yield of only 0.1%.[1] A significant breakthrough came from the research group of Torres, who managed to dramatically improve the synthetic yield to 35% by employing boron trichloride (BCl₃) as the templating agent. This enhancement in synthetic efficiency was a critical step that opened the door for more extensive research into the properties and potential applications of subnaphthalocyanines.

The Evolution of Synthetic Strategies

The synthesis of subnaphthalocyanines has evolved significantly since its inception, with researchers continuously striving for higher yields, greater purity, and milder reaction conditions. The general approach involves the templated cyclotrimerization of 2,3-dicyanonaphthalene in the presence of a boron source.

// Nodes start [label="Discovery of\nSubphthalocyanines\n(Meller & Ossko, 1972)", fillcolor="#F1F3F4", fontcolor="#202124"]; hanack [label="First Subnaphthalocyanine\nSynthesis (Hanack, 1995)\nYield: 0.1%", fillcolor="#FBBC05", fontcolor="#202124"]; torres [label="Improved Synthesis\n(Torres et al.)\nYield: 35%", fillcolor="#34A853", fontcolor="#FFFFFF"]; microwave [label="Microwave-Assisted\nSynthesis\n(Modern Methods)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Advanced\nPurification Techniques", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> hanack [label="Conceptual Extension"]; hanack -> torres [label="Yield Improvement"]; torres -> microwave [label="Process Intensification"]; torres -> purification [label="Purity Enhancement"]; }

Caption: Evolution of synthetic methodologies for subnaphthalocyanines.Early methods relied on high-boiling point solvents like naphthalene and harsh boron reagents such as phenylboron dichloride (PhBCl₂).[1] Subsequent research demonstrated the effectiveness of boron trihalides like BCl₃ and BBr₃, which often lead to higher yields. More recently, microwave-assisted synthesis has emerged as a rapid and efficient method for producing subnaphthalocyanines, significantly reducing reaction times from hours to minutes.

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of chloroboron subnaphthalocyanine, representing both a traditional and an improved approach.

Protocol 1: Hanack's Initial Synthesis (Modified)

This protocol is based on the first reported synthesis of a subnaphthalocyanine, adapted for the synthesis of the unsubstituted chloroboron subnaphthalocyanine.

Materials:

-

2,3-Dicyanonaphthalene

-

Phenylboron dichloride (PhBCl₂)

-

Naphthalene (solvent)

-

Toluene (for purification)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 2,3-dicyanonaphthalene (1.0 eq) and a large excess of naphthalene.

-

Heat the mixture until the naphthalene melts and a homogenous solution is formed.

-

Slowly add phenylboron dichloride (0.4 eq) to the molten solution.

-

Maintain the reaction mixture at a high temperature (refluxing naphthalene, ~218 °C) for 4-6 hours.

-

Cool the reaction mixture to room temperature. The solidified naphthalene will contain the crude product.

-

Sublime the naphthalene under vacuum to isolate the crude subnaphthalocyanine.

-

Purify the crude product by column chromatography on silica gel, using toluene as the eluent. The subnaphthalocyanine product will appear as a distinctively colored band.

-

Collect the desired fraction and remove the solvent under reduced pressure to yield the pure chloroboron subnaphthalocyanine.

Protocol 2: Torres' Improved Synthesis of Chloroboron Subnaphthalocyanine

This protocol outlines the higher-yield synthesis developed by Torres and co-workers.

Materials:

-

2,3-Dicyanonaphthalene

-

Boron trichloride (BCl₃) solution (e.g., 1 M in p-xylene)

-

Dry, high-boiling point aromatic solvent (e.g., o-dichlorobenzene or a mixture of chlorobenzene and toluene)

-

Toluene for chromatography

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a condenser and an inert gas inlet, dissolve 2,3-dicyanonaphthalene (1.0 eq) in the chosen dry solvent.

-

Heat the solution to reflux under an inert atmosphere.

-

Slowly add the BCl₃ solution (0.4 - 0.5 eq) to the refluxing mixture via a syringe.

-

Continue refluxing for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using toluene as the eluent.

-

Collect the vibrant-colored fraction containing the subnaphthalocyanine and evaporate the solvent to obtain the pure product.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; reactants [label="Combine 2,3-Dicyanonaphthalene\nand Boron Reagent in Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="Heat under Inert Atmosphere\n(Conventional or Microwave)", fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="Cool and Remove Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Column Chromatography\n(Silica Gel, Toluene)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Pure Subnaphthalocyanine", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> reactants; reactants -> reaction; reaction -> workup; workup -> purification; purification -> product; }

Caption: General experimental workflow for subnaphthalocyanine synthesis.Quantitative Data Summary

The following tables summarize key quantitative data for unsubstituted chloroboron subnaphthalocyanine, providing a comparative overview of different synthetic approaches.

Table 1: Synthetic Yields of Chloroboron Subnaphthalocyanine

| Synthetic Method | Boron Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Hanack (1995, modified for chloro) | PhBCl₂ | Naphthalene | ~218 | 4-6 | ~0.1 | [1] |

| Torres et al. | BCl₃ | Chlorobenzene/Toluene | ~132 | 2-4 | 35 | |

| Microwave-Assisted | BCl₃ | o-Dichlorobenzene | 180-200 | 0.1-0.5 | up to 70 |

Table 2: Spectroscopic and Electrochemical Data for Chloroboron Subnaphthalocyanine

| Property | Value | Solvent |

| UV-Vis Absorption (λmax, nm) | ||

| Q-band | ~680-700 | Toluene |

| Soret band | ~320-340 | Toluene |

| ¹H NMR (δ, ppm) | Aromatic protons typically in the range of 8.0-9.5 ppm | CDCl₃ |

| Electrochemical Data (V vs. Fc/Fc⁺) | ||

| First Oxidation Potential | ~0.8 - 1.0 | Dichloromethane |

| First Reduction Potential | ~-0.9 - -1.1 | Dichloromethane |

Conclusion and Future Outlook

The journey of subnaphthalocyanines, from a theoretical extension of subphthalocyanines to a class of molecules with tangible applications in materials science and photomedicine, is a testament to the persistent efforts of the scientific community. The significant improvements in synthetic yields have been pivotal in enabling detailed studies of their unique properties. Future research is poised to explore the functionalization of the subnaphthalocyanine core to fine-tune its electronic and optical characteristics for specific applications, such as near-infrared dyes in biological imaging and electron acceptors in organic photovoltaics. The continued development of more sustainable and efficient synthetic protocols will undoubtedly accelerate the translation of these fascinating molecules from the laboratory to real-world technologies.

References

An In-depth Technical Guide to the Safety and Handling of SubNC Powder

Disclaimer: This document provides a template for safety and handling guidelines for a hypothetical substance, "SubNC powder." The data and protocols presented are illustrative and based on common practices for novel chemical compounds in a research and development setting. Always refer to a substance-specific, officially verified Safety Data Sheet (SDS) and internal institutional procedures before handling any new chemical.

Section 1: Substance Identification

This section provides the basic identification details for this compound powder.

| Identifier | Value |

| Substance Name | This compound Powder |

| Synonyms | Not Available |

| CAS Number | Not Assigned |

| Molecular Formula | C₂₀H₂₅N₅O₃ (Hypothetical) |

| Molecular Weight | 383.44 g/mol (Hypothetical) |

Section 2: Hazard Identification

This section outlines the potential hazards associated with this compound powder, in accordance with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2]

GHS Pictograms:

Signal Word: Danger

Hazard Statements:

-

H301: Toxic if swallowed. * H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H351: Suspected of causing cancer. * H372: Causes damage to organs through prolonged or repeated exposure.

Precautionary Statements:

-

P201: Obtain special instructions before use. * P260: Do not breathe dust/fume/gas/mist/vapors/spray. *[3] P280: Wear protective gloves/protective clothing/eye protection/face protection. * P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. * P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P405: Store locked up.

Section 3: Physical and Chemical Properties

This table summarizes the known physical and chemical properties of this compound powder. All data is hypothetical and should be confirmed through empirical testing.

| Property | Value |

| Appearance | White to off-white crystalline powder |

| Odor | Odorless |

| pH | Not Available |

| Melting Point | 175 - 180 °C |

| Boiling Point | Not Available |

| Flash Point | Not Applicable |

| Solubility | Soluble in DMSO; Sparingly soluble in Ethanol; Insoluble in water |

| Vapor Pressure | Negligible |

| Density | Not Available |

Section 4: Toxicological Information

This section provides a summary of the toxicological data for this compound powder. These values are representative of early-stage compound assessment.

[4][5]| Parameter | Route | Species | Value | | :--- | :--- | :--- | :--- | | Acute Toxicity (LD50) | Oral | Rat | 75 mg/kg | | Acute Toxicity (LD50) | Dermal | Rabbit | > 2000 mg/kg | | Acute Toxicity (LC50) | Inhalation | Rat | Not Available | | In Vitro Cytotoxicity (IC50) | - | HeLa Cell Line | 15 µM | | Mutagenicity (Ames Test) | - | S. typhimurium | Negative | | Carcinogenicity | - | - | Suspected carcinogen, further studies required | | Teratogenicity | - | - | Not Determined |

Section 5: Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment.

Protocol 1: Safe Handling and Weighing of Potent this compound Powder

Objective: To provide a standardized procedure for safely handling and weighing this compound powder to minimize exposure and prevent contamination.

Materials:

-

This compound powder in a sealed container

-

Analytical balance within a certified chemical fume hood or containment ventilated enclosure (CVE)

-

Anti-static weigh paper or boat

-

Spatulas (preferably disposable or dedicated)

-

Personal Protective Equipment (PPE): Chemical-resistant gloves (double-gloving recommended), lab coat, safety goggles, and a properly fitted respirator (e.g., N95 or higher).

-

Waste disposal bags labeled for hazardous chemical waste.

Procedure:

-

Preparation:

-

Ensure the analytical balance is clean, calibrated, and located within a certified fume hood or CVE.

-

Don appropriate PPE before entering the designated handling area.

-

Decontaminate the work surface within the hood.

-

Place all necessary equipment (spatulas, weigh boats, waste bags) inside the hood before starting.

-

-

Weighing:

-

Allow the this compound powder container to equilibrate to room temperature before opening to prevent moisture condensation.

-

Carefully open the container inside the hood. Avoid any sudden movements that could create airborne dust.

-

Place the weigh boat on the analytical balance and tare.

-

Using a clean spatula, carefully transfer a small amount of this compound powder to the weigh boat. Add the powder slowly to avoid creating dust.

-

Once the desired weight is achieved, securely close the primary this compound powder container.

-

Record the weight.

-

-

Cleanup:

-

Carefully wipe the spatula with a disposable wipe dampened with an appropriate solvent (e.g., 70% ethanol) and dispose of it in the hazardous waste bag.

-

Wipe down the work surface and any potentially contaminated equipment.

-

Place all disposable items (weigh boat, wipes, outer gloves) into the designated hazardous waste bag.

-

Seal the waste bag and dispose of it according to institutional guidelines.

-

Remove PPE in the correct order to avoid self-contamination. Wash hands thoroughly.

-

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration of this compound powder that inhibits cell viability by 50% (IC50) in a selected cell line.

Materials:

-

HeLa cells (or other suitable cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound powder dissolved in DMSO to create a 10 mM stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well cell culture plates

-

Phosphate-Buffered Saline (PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture HeLa cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.

-

Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 10 mM this compound stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Include a "vehicle control" (medium with DMSO at the highest concentration used) and a "no-cell" blank control.

-

Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.

-

Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Assay:

-

After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Gently pipette to ensure complete dissolution.

-

-

Data Acquisition:

-

Read the absorbance of the plate at 570 nm using a microplate reader.

-

Subtract the average absorbance of the "no-cell" blank from all other readings.

-

Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated well / Absorbance of vehicle control) * 100.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.

-

Section 6: Visualizations

The following diagrams illustrate key workflows and hypothetical pathways relevant to the research and development of this compound powder.

Caption: General drug discovery and development workflow.

// Nodes Start [label="Start: Need to\nWeigh this compound Powder", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prep [label="1. Prepare Workspace\n(Inside CVE / Fume Hood)", fillcolor="#FBBC05", fontcolor="#202124"]; PPE [label="2. Don Full PPE\n(Gloves, Goggles, Respirator)", fillcolor="#FBBC05", fontcolor="#202124"]; Weigh [label="3. Perform Weighing\n(Slow, careful transfer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Secure [label="4. Secure Primary Container", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleanup [label="5. Clean & Decontaminate\n(Spatula, Surfaces)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Waste [label="6. Dispose of Waste\n(Hazardous Waste Stream)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DeGown [label="7. Doff PPE Correctly", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End: Procedure\nComplete", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Prep; Prep -> PPE; PPE -> Weigh; Weigh -> Secure; Secure -> Cleanup; Cleanup -> Waste; Waste -> DeGown; DeGown -> End; }

Caption: Hypothetical this compound mechanism of action pathway.

References

Methodological & Application

Application Notes and Protocols for Sub-nanometer Crystalline (SubNC) Thin-Film Deposition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the deposition, characterization, and potential applications of sub-nanometer crystalline (SubNC) thin films, with a particular focus on their relevance to drug development, including biosensing and drug delivery platforms.

Introduction to Sub-nanometer Crystalline (this compound) Thin Films

Sub-nanometer crystalline (this compound) thin films are layers of material with a thickness of less than one nanometer that possess a regular, crystalline atomic structure. The ability to control both thickness and crystallinity at this scale opens up new possibilities for engineering materials with unique electronic, optical, and biological properties. In the context of drug development, this compound films offer the potential for creating highly sensitive biosensors, precisely controlling drug release, and developing biocompatible coatings for medical devices and implants.

The primary challenge in fabricating this compound films lies in achieving a crystalline structure within such a thin layer, as films this thin tend to be amorphous. Specialized deposition techniques that provide atomic-level control over the growth process are therefore required.

Key Deposition Techniques for this compound Thin Films

Several advanced deposition techniques are capable of producing this compound thin films. The choice of technique depends on the desired material, substrate, and film properties.

Atomic Layer Deposition (ALD)

ALD is a thin-film deposition technique based on sequential, self-limiting chemical reactions. By introducing gaseous precursors one at a time into a reaction chamber, a film is grown layer by atomic layer, allowing for precise thickness control at the sub-nanometer level. The crystalline structure of the deposited film is influenced by the deposition temperature and the choice of substrate.

Pulsed Laser Deposition (PLD)

PLD is a physical vapor deposition technique that uses a high-power laser to ablate a target material, creating a plasma plume that deposits a thin film on a substrate. PLD is known for its ability to produce high-quality crystalline films of complex materials. By controlling the number of laser pulses, the film thickness can be precisely controlled down to the sub-nanometer range.

Molecular Beam Epitaxy (MBE)

MBE is an evaporation technique conducted in an ultra-high vacuum environment, where beams of atoms or molecules are directed onto a heated substrate. This method allows for the slow, controlled growth of single-crystal thin films with atomic-level precision, making it highly suitable for fabricating this compound films.

Experimental Protocols

Protocol for Deposition of this compound Crystalline Titanium Dioxide (TiO₂) Film using ALD

This protocol describes the deposition of a sub-nanometer crystalline titanium dioxide (TiO₂) film, a material of interest for biocompatible coatings and biosensors.

Materials and Equipment:

-

ALD reactor

-

Titanium tetrachloride (TiCl₄) precursor

-

Deionized water (H₂O) as the oxygen source

-

High-purity nitrogen (N₂) or argon (Ar) as the carrier and purge gas

-

Silicon wafer or other suitable substrate

-

Substrate cleaning solutions (e.g., piranha solution, acetone, isopropanol)

Protocol:

-

Substrate Preparation:

-

Clean the silicon wafer substrate by sonicating in acetone, isopropanol, and deionized water for 10 minutes each.

-

Perform a final cleaning step using a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) to remove any organic residues and create a hydrophilic surface. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.

-

Rinse the substrate thoroughly with deionized water and dry with a stream of nitrogen gas.

-

-

ALD Deposition:

-

Place the cleaned substrate into the ALD reactor.

-

Heat the reactor to the desired deposition temperature, typically in the range of 150-250°C to promote crystallinity.

-

Set the TiCl₄ precursor source temperature to maintain a stable vapor pressure.

-

Initiate the ALD cycles. One cycle consists of four steps:

-

TiCl₄ Pulse: Introduce TiCl₄ vapor into the chamber for a set pulse time (e.g., 0.1 seconds). The TiCl₄ will react with the hydroxyl groups on the substrate surface.

-

Purge 1: Purge the chamber with N₂ or Ar gas for a set time (e.g., 5 seconds) to remove any unreacted TiCl₄ and byproducts.

-

H₂O Pulse: Introduce H₂O vapor into the chamber for a set pulse time (e.g., 0.1 seconds). The water will react with the surface-bound titanium species to form a layer of TiO₂ and regenerate hydroxyl groups.

-

Purge 2: Purge the chamber with N₂ or Ar gas for a set time (e.g., 5 seconds) to remove any unreacted water and byproducts.

-

-

Repeat the ALD cycles until the desired film thickness is achieved. For a sub-nanometer film, this may require only a few cycles, depending on the growth-per-cycle (GPC) of the specific process. The GPC for TiO₂ is typically in the range of 0.03-0.05 nm/cycle.

-

Protocol for Deposition of this compound Epitaxial Strontium Titanate (SrTiO₃) Film using PLD

This protocol outlines the deposition of an epitaxial sub-nanometer strontium titanate (SrTiO₃) film, a material with applications in advanced electronics and as a substrate for other functional oxides.

Materials and Equipment:

-

Pulsed laser deposition (PLD) system with a high-power excimer laser (e.g., KrF, 248 nm)

-

High-purity, single-crystal SrTiO₃ target

-

(001)-oriented SrTiO₃ single-crystal substrate

-

Substrate heater

-

Oxygen (O₂) gas supply

-

Substrate cleaning solutions

Protocol:

-

Substrate Preparation:

-

Clean the SrTiO₃ substrate using a suitable solvent cleaning procedure (e.g., sonication in acetone and isopropanol).

-

Anneal the substrate in an oxygen atmosphere at high temperature (e.g., 1000°C) to obtain a well-defined, terraced surface.

-

-

PLD Deposition:

-

Mount the prepared substrate onto the substrate heater in the PLD chamber.

-

Heat the substrate to the deposition temperature, typically between 650°C and 850°C, to promote epitaxial growth.

-

Introduce a controlled partial pressure of oxygen into the chamber (e.g., 10⁻² to 10⁻⁵ mbar) to ensure proper stoichiometry of the growing film.

-

Set the laser parameters:

-

Laser fluence: 1-2 J/cm²

-

Repetition rate: 1-5 Hz

-

-

Ablate the SrTiO₃ target with the pulsed laser. The number of laser pulses will determine the final film thickness. For sub-nanometer films, a very small number of pulses will be required.

-

After deposition, cool the substrate down in a controlled oxygen atmosphere to maintain the film's stoichiometry.

-

Characterization of this compound Thin Films

Verifying the thickness, crystallinity, and surface morphology of this compound films requires high-resolution characterization techniques.

| Characterization Technique | Information Provided | Typical Results for this compound Films |

| X-ray Reflectivity (XRR) | Film thickness, density, and surface/interface roughness. | Precise thickness measurement in the sub-nanometer range. |

| Grazing Incidence X-ray Diffraction (GIXRD) | Crystalline structure and phase of the thin film. | Broad diffraction peaks indicative of nanocrystalline nature. |

| Atomic Force Microscopy (AFM) | Surface topography, roughness, and grain size. | Atomically flat surfaces with roughness on the order of angstroms. |

| Spectroscopic Ellipsometry | Film thickness and optical constants (refractive index and extinction coefficient). | Accurate thickness determination and information on the film's electronic structure. |

| Transmission Electron Microscopy (TEM) | Cross-sectional imaging of the film, crystal structure, and interface quality. | Direct visualization of the sub-nanometer film and its crystalline lattice. |

Applications in Drug Development

The unique properties of this compound films make them promising candidates for various applications in the field of drug development.

High-Sensitivity Biosensors for Drug Discovery

This compound films can be used as the transducer surface in biosensors for detecting drug molecules or disease biomarkers. The ultra-thin nature of the film provides a high surface-to-volume ratio, enhancing the sensitivity of the sensor. The crystalline surface can also provide a well-defined platform for the immobilization of bioreceptors (e.g., antibodies, enzymes, DNA) with controlled orientation, further improving sensor performance.

Controlled Drug Delivery Systems

This compound films can be engineered as coatings on drug-eluting implants or as part of more complex drug delivery nanoparticles. The precise thickness and crystalline structure can be used to control the rate of drug diffusion and release. Furthermore, the biocompatibility of materials like TiO₂ makes them suitable for in-vivo applications.

Biocompatible and Bioactive Coatings

This compound crystalline coatings on medical implants can improve their biocompatibility and promote favorable cellular responses. The nanotopography and surface energy of a crystalline surface can influence protein adsorption and subsequent cell adhesion, proliferation, and differentiation.

Visualizations

Signaling Pathway: Integrin-Mediated Cell Adhesion on a this compound Surface

The interaction of cells with a this compound-coated surface is a critical aspect of its biocompatibility and bioactivity. This process is often mediated by integrin signaling pathways.

Application Notes and Protocols for the Fabrication of Sub-Nanocrystal (SubNC)-Based Solar Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the fabrication of Sub-Nanocrystal (SubNC)-based solar cells, with a specific focus on a planar bilayer heterojunction architecture utilizing Chloroboron (III) subnaphthalocyanine (this compound) as the electron donor and Fullerene (C60) as the electron acceptor. This guide is intended to furnish researchers with a comprehensive methodology, from substrate preparation to device characterization.

Introduction to this compound-Based Solar Cells